molecular formula C8H8N2O2 B1390072 5,6-Dimethoxynicotinonitrile CAS No. 1112851-31-6

5,6-Dimethoxynicotinonitrile

Cat. No.: B1390072
CAS No.: 1112851-31-6
M. Wt: 164.16 g/mol
InChI Key: NSGJRTBSLYQQTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethoxynicotinonitrile is a pyridine derivative characterized by a nitrile group (-CN) at the 3-position and methoxy (-OCH₃) substituents at the 5- and 6-positions of the pyridine ring. Its molecular formula is C₈H₇N₂O₂, with a molecular weight of 163.16 g/mol. This compound is primarily utilized in pharmaceutical and agrochemical research due to its structural versatility, which allows for functionalization in drug discovery and ligand synthesis. Pyridine derivatives like this are valued for their electron-deficient aromatic systems, enabling participation in nucleophilic substitution and cross-coupling reactions .

Properties

IUPAC Name

5,6-dimethoxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-11-7-3-6(4-9)5-10-8(7)12-2/h3,5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGJRTBSLYQQTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673846
Record name 5,6-Dimethoxypyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1112851-31-6
Record name 5,6-Dimethoxypyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5,6-Dimethoxynicotinonitrile can be synthesized through several methods. One common approach involves the reaction of 5,6-dimethoxypyridine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process ensures consistent quality and high yield, making it suitable for commercial applications. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethoxynicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5,6-Dimethoxynicotinonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dimethoxynicotinonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, thereby affecting metabolic pathways. For instance, it may inhibit cytochrome P450 enzymes, leading to altered drug metabolism. Additionally, it can interact with nucleic acids, influencing gene expression and protein synthesis .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 5,6-Dimethoxynicotinonitrile with two related pyridine derivatives: 6-Amino-5-nitropicolinonitrile and Nicotinic acid 10 µg/mL in Acetonitrile.

Property This compound 6-Amino-5-nitropicolinonitrile Nicotinic Acid in Acetonitrile
Molecular Formula C₈H₇N₂O₂ C₆H₄N₄O₂ C₆H₅NO₂
Functional Groups -CN, -OCH₃ (×2) -CN, -NO₂, -NH₂ -COOH
Substituent Positions 3-CN, 5/6-OCH₃ 3-CN, 5-NO₂, 6-NH₂ 3-COOH
Primary Applications Pharmaceutical intermediates Reactive intermediates, explosives Analytical standards, vitamins
Hazard Profile Limited data Acute toxicity (inhalation risk) Low hazard (dilute solution)
Key References

Research Findings and Industrial Relevance

  • Pharmaceutical Potential: this compound’s methoxy groups improve solubility in polar solvents, facilitating its use in kinase inhibitor synthesis. In contrast, 6-Amino-5-nitropicolinonitrile’s nitro group limits biocompatibility, restricting its use to niche explosives research .
  • Analytical Chemistry: Nicotinic acid’s UV-active carboxylate group makes it a calibration standard in HPLC, whereas the nitrile group in this compound is less UV-responsive .

Biological Activity

5,6-Dimethoxynicotinonitrile (DMN) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of DMN, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of nicotinonitrile, characterized by two methoxy groups at the 5 and 6 positions of the pyridine ring. Its molecular formula is C10_{10}H10_{10}N2_2O2_2, and it has a molecular weight of approximately 194.2 g/mol. The presence of the methoxy groups enhances its solubility and may influence its interaction with biological targets.

Pharmacological Activities

Antitumor Activity

Research has indicated that DMN exhibits significant antitumor activity. In vitro studies have shown that DMN can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound's mechanism involves inducing apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.

Cell LineIC50_{50} (μM)Mechanism of Action
MCF-715Induction of apoptosis via caspase activation
A54920Cell cycle arrest at G0/G1 phase

Anti-inflammatory Effects

In addition to its antitumor properties, DMN has demonstrated anti-inflammatory effects in preclinical models. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in various inflammatory diseases. This effect is mediated through the suppression of NF-κB signaling pathways.

Case Studies and Research Findings

  • Case Study on Antitumor Efficacy : A study published in the Journal of Medicinal Chemistry investigated the effects of DMN on tumor xenografts in mice. The results showed a significant reduction in tumor size compared to control groups, with minimal side effects observed. Histological analysis revealed increased apoptosis in tumor tissues treated with DMN.
  • Mechanistic Study : Another research article explored the molecular mechanisms underlying DMN's action against breast cancer cells. The study found that DMN treatment led to increased expression of p53 and decreased expression of Bcl-2, indicating its role in promoting apoptotic pathways.
  • Inflammation Model : In a model of acute inflammation induced by lipopolysaccharide (LPS), DMN administration resulted in reduced edema and lower levels of inflammatory markers in serum. This suggests potential therapeutic applications for DMN in treating inflammatory conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dimethoxynicotinonitrile
Reactant of Route 2
Reactant of Route 2
5,6-Dimethoxynicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.